molecular formula C16H16Br2O2 B12591730 1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-30-8

1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]

Katalognummer: B12591730
CAS-Nummer: 560086-30-8
Molekulargewicht: 400.10 g/mol
InChI-Schlüssel: GWEYTCNBYCNLFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with the molecular formula C16H18Br2O2 It is a derivative of benzene, where two benzene rings are connected via an ethane-1,2-diylbis(oxy) linkage, and each benzene ring is substituted with a bromomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,2-dibromoethane with 3-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 1,2-dibromoethane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.

    Catalysis: Used as a ligand or precursor in the preparation of catalysts for various chemical reactions.

Wirkmechanismus

The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-methylbenzene]: Similar structure but with methyl groups instead of bromomethyl groups.

    1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-methylbenzene]: Similar structure but with methyl groups at the para position.

    1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-bromomethylbenzene]: Similar structure but with bromomethyl groups at the para position.

Uniqueness

1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups at the meta position, which can influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

560086-30-8

Molekularformel

C16H16Br2O2

Molekulargewicht

400.10 g/mol

IUPAC-Name

1-(bromomethyl)-3-[2-[3-(bromomethyl)phenoxy]ethoxy]benzene

InChI

InChI=1S/C16H16Br2O2/c17-11-13-3-1-5-15(9-13)19-7-8-20-16-6-2-4-14(10-16)12-18/h1-6,9-10H,7-8,11-12H2

InChI-Schlüssel

GWEYTCNBYCNLFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)CBr)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.